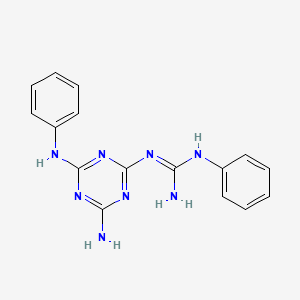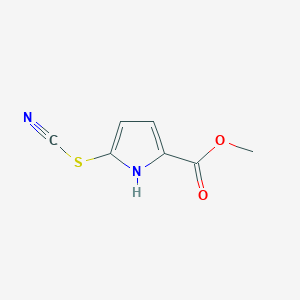
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester typically involves the following steps:
Starting Materials: The synthesis begins with 1H-Pyrrole-2-carboxylic acid and methyl alcohol.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester derivative.
Thiocyanation: The methyl ester is then reacted with thiocyanate salts (e.g., potassium thiocyanate) under appropriate conditions to introduce the thiocyanate group at the 5-position of the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiocyanate group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings.
Scientific Research Applications
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit or activate certain enzymes, affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylicacid,5-thiocyanato-,methylester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern and functional groups.
1H-Pyrrole-2-carboxylic acid: The parent compound without the thiocyanate and methyl ester groups, used as a precursor in various syntheses.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno-pyrrole structure and are studied for their unique chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 5-thiocyanato-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-3-6(9-5)12-4-8/h2-3,9H,1H3 |
InChI Key |
FHDXMVARFHOJAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



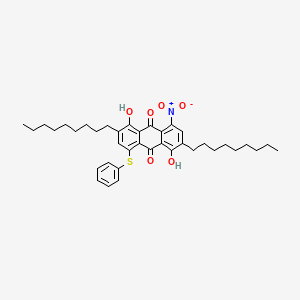
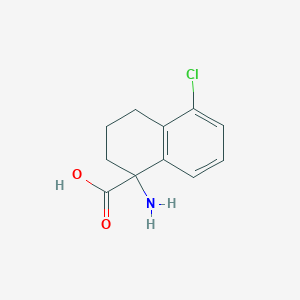
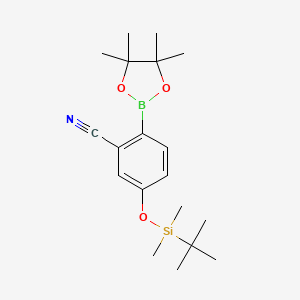
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
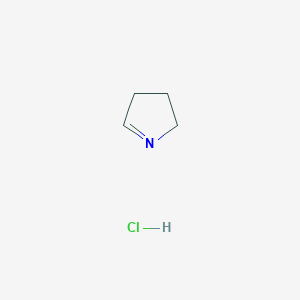
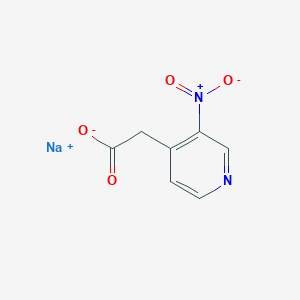

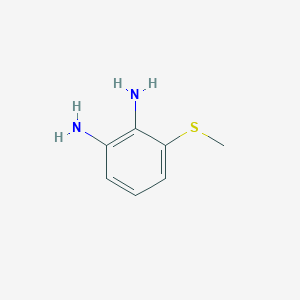
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)

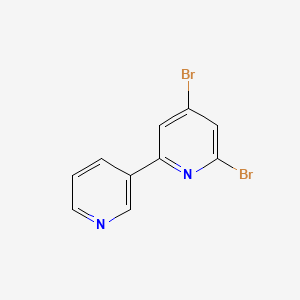
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
